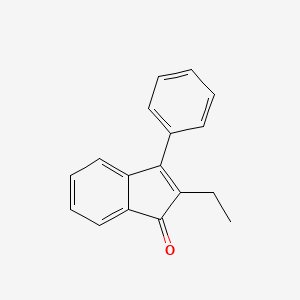

2-Ethyl-3-phenyl-1H-inden-1-one

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

21397-03-5 |

|---|---|

Molecular Formula |

C17H14O |

Molecular Weight |

234.29 g/mol |

IUPAC Name |

2-ethyl-3-phenylinden-1-one |

InChI |

InChI=1S/C17H14O/c1-2-13-16(12-8-4-3-5-9-12)14-10-6-7-11-15(14)17(13)18/h3-11H,2H2,1H3 |

InChI Key |

PPBJLNNCWLIYDE-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C2=CC=CC=C2C1=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Ethyl 3 Phenyl 1h Inden 1 One and Its Precursors

Direct Synthesis Strategies for 2-Ethyl-3-phenyl-1H-inden-1-one

Direct synthesis approaches are designed to construct the this compound molecule with its specific substitution pattern in a minimal number of steps. These methods often rely on the cyclization of precursors that already contain the ethyl and phenyl groups.

Reported Precursors and Reaction Conditions for this compound Formation

Microwave-assisted synthesis has also been shown to be effective for Nazarov cyclizations, often leading to shorter reaction times and cleaner conversions. preprints.org The precursor chalcone (B49325), in this case, could be synthesized through the Claisen-Schmidt condensation of acetophenone (B1666503) and 2-phenylbutanal.

Indirect Synthetic Routes via Indenone Scaffold Assembly

Indirect methods focus on first constructing the fundamental 1H-inden-1-one ring system, which is then subsequently functionalized with the desired ethyl and phenyl groups. This approach offers flexibility, allowing for the introduction of a wide variety of substituents at various positions.

Cyclization Reactions in Indenone Synthesis

A cornerstone of indenone synthesis is the intramolecular cyclization of various acyclic precursors. The Friedel-Crafts reaction is a classic and widely used method. For example, the cyclization of 3-phenylpropiolic acid derivatives or 3-arylpropionic acids in the presence of a strong acid catalyst like polyphosphoric acid or sulfuric acid can yield 1-indanones, which can then be oxidized to indenones. beilstein-journals.org

Another powerful cyclization strategy is the Nazarov cyclization, which involves the 4π-electrocyclic ring closure of a divinyl ketone. preprints.org This reaction can be catalyzed by Lewis acids or strong protic acids. The versatility of this method allows for the synthesis of a wide array of substituted indenones by varying the substituents on the starting divinyl ketone.

| Cyclization Reaction | Typical Precursors | Catalysts/Conditions | Ref |

| Friedel-Crafts Acylation | Phenylpropionic acid chlorides | Aluminum chloride (AlCl₃) | beilstein-journals.org |

| Friedel-Crafts Alkylation | Arylpropionic acids, 3-arylacrylic acids | Polyphosphoric acid, Sulfuric acid | beilstein-journals.org |

| Nazarov Cyclization | Chalcones (divinyl ketones) | Trifluoroacetic acid (TFA), Microwave irradiation | preprints.org |

Intramolecular Annulation Approaches to 1H-Inden-1-ones

Intramolecular annulation reactions provide another effective pathway to the indenone core. These reactions often involve the formation of multiple carbon-carbon bonds in a single step. For instance, the reaction of readily available 1,1-dialkylhydrazones with arynes, generated in situ from precursors like o-(trimethylsilyl)aryl triflates, can lead to the formation of 1-alkyl-1H-indazoles, which can be further transformed into indenone derivatives. nih.gov This method offers a direct route to substituted indenones under mild reaction conditions.

A copper-catalyzed intramolecular annulation of 2-ethynylbenzaldehyde (B1209956) derivatives has been developed to produce 3-hydroxy-1-indanones, which can be subsequently oxidized to the corresponding 1,3-indandiones. nih.gov

Arylation and Alkylation Methods for Substituted Indenones

Once the indenone or indanone scaffold is in place, arylation and alkylation reactions can be employed to introduce the desired phenyl and ethyl groups. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are highly effective for introducing aryl groups. researchgate.net For instance, a bromo-substituted indenone could be coupled with phenylboronic acid to install the phenyl group at the desired position.

Alkylation at the C2 position of the indenone ring can be achieved through various methods. An iron-promoted oxidative tandem alkylation/cyclization of ynones with 4-alkyl-substituted 1,4-dihydropyridines provides 2-alkylated indenones. organic-chemistry.org Another approach involves the persulfate-promoted radical alkylation/cyclization of biaryl ynones with 1,4-dihydropyridines. mdpi.com Furthermore, palladium-catalyzed β-C(sp³)–H activation of ketones using a directing group can be used to introduce aryl groups at the β-position, a strategy that could be adapted for the synthesis of precursors to 2-substituted indenones. nih.gov

| Reaction Type | Reagents | Catalyst/Conditions | Target Position | Ref |

| Arylation (Suzuki-Miyaura) | Bromo-indenone, Phenylboronic acid | Palladium catalyst | C3 (or other positions) | researchgate.net |

| Alkylation | Ynone, 4-Alkyl-1,4-dihydropyridine | Iron promoter | C2 | organic-chemistry.org |

| Radical Alkylation/Cyclization | Biaryl ynone, 1,4-Dihydropyridine | Persulfate | C2 | mdpi.com |

Organometallic Catalyst-Mediated Synthesis of Indenone Derivatives

Organometallic catalysts play a pivotal role in modern indenone synthesis, enabling a wide range of transformations with high efficiency and selectivity.

Gold Catalysis: Gold catalysts, such as IPrAuCl/AgSbF₆, have been shown to efficiently catalyze the cyclization of 2-alkynylaldehyde cyclic acetals to form indenone derivatives in good to excellent yields without the need for an external oxidant or base. acs.org

Palladium Catalysis: Palladium catalysts are extensively used in carbonylation reactions to produce indenones. For example, the palladium-catalyzed carbonylation of o-bromoaryl iodides with alkynes, using Mo(CO)₆ as a solid carbon monoxide source, provides a practical route to a variety of indenone compounds. acs.org Palladium is also instrumental in tandem cross-coupling and cyclization sequences. rsc.org

Rhodium Catalysis: Rhodium catalysts are effective in carbonylative cyclization reactions. For instance, a rhodium catalyst can enable the use of paraformaldehyde as a CO gas surrogate for the cyclization of alkynes with 2-bromophenylboronic acids to yield indenone derivatives. organic-chemistry.org Rhodium-catalyzed tandem reactions have also been developed for the synthesis of 2,3-substituted indanones. organic-chemistry.org

Nickel Catalysis: Nickel-catalyzed annulation reactions have been reported for the synthesis of indenones, particularly with challenging aliphatic and silyl-substituted alkynes. acs.org Nickel catalysis is also prominent in reductive cross-coupling reactions. youtube.com

Rhenium Catalysis: Rhenium-catalyzed arylation-acyl cyclizations between enol lactones and organomagnesium halides have been developed for the synthesis of polyfunctionalized indenones with complete regioselectivity. nih.gov

| Metal Catalyst | Reaction Type | Key Features | Ref |

| Gold (Au) | Cyclization of 2-alkynylaldehyde cyclic acetals | High efficiency, no external oxidant/base needed | acs.org |

| Palladium (Pd) | Carbonylative cyclization, Tandem reactions | Use of solid CO source, versatile | acs.orgrsc.org |

| Rhodium (Rh) | Carbonylative cyclization, Tandem reactions | CO gas-free conditions, synthesis of 2,3-substituted indanones | organic-chemistry.orgorganic-chemistry.org |

| Nickel (Ni) | Annulation of alkynes, Reductive cross-coupling | Effective for challenging substrates | acs.orgyoutube.com |

| Rhenium (Re) | Arylation-acyl cyclization | High regioselectivity | nih.gov |

Green Chemistry Principles and Sustainable Synthetic Approaches towards this compound Analogues

The traditional synthetic routes for indenones, while effective, often rely on harsh reagents and solvents, prompting the exploration of more environmentally benign alternatives. Green chemistry principles offer a framework for developing more sustainable synthetic methodologies for this compound analogues.

Key areas of improvement include the use of greener solvents, alternative energy sources, and catalytic systems that are more efficient and less toxic.

Solvent-Free and Alternative Solvent Conditions:

Research has shown that Claisen-Schmidt condensations can be carried out under solvent-free conditions, often with solid catalysts like sodium hydroxide, which can lead to quantitative yields and simplified work-up procedures. nih.gov For the cyclization step, replacing chlorinated solvents like dichloromethane (B109758) with greener alternatives is a key goal.

Microwave-Assisted Synthesis:

Microwave irradiation has emerged as a powerful tool in organic synthesis to accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter timeframes. This technique has been successfully applied to the synthesis of chalcones and their subsequent cyclizations. researchgate.net

Greener Catalytic Systems:

The development of reusable and less toxic catalysts is a cornerstone of green chemistry. For indenone synthesis, several advancements have been made:

Heteropolyacids: These have been used as heterogeneous, recyclable catalysts for the synthesis of 1,3-diaryl-2-propene-1-ones, offering an alternative to traditional homogeneous catalysts. bas.bg

Metal-Free Catalysis: For intramolecular hydroacylation routes to indanones, the use of organocatalysts like L-proline has been shown to be an efficient and environmentally benign alternative to transition-metal catalysts. nih.gov

Nickel-Catalyzed Reactions: While still a transition metal, nickel is considered a more earth-abundant and less toxic alternative to precious metals like palladium and rhodium for certain C-H activation and annulation reactions leading to indenones. brainly.inorganic-chemistry.org

| Green Approach | Traditional Method | Advantages of Green Approach |

| Catalyst | Homogeneous Lewis acids (e.g., AlCl₃) | Heterogeneous catalysts (e.g., heteropolyacids) are often reusable, reducing waste. Metal-free catalysts (e.g., L-proline) are less toxic. bas.bgnih.gov |

| Solvent | Chlorinated solvents (e.g., Dichloromethane) | Solvent-free reactions or the use of greener solvents (e.g., water, ethanol) reduce environmental impact. nih.gov |

| Energy Source | Conventional heating | Microwave irradiation can significantly reduce reaction times and energy consumption. researchgate.net |

By integrating these green chemistry principles, the synthesis of this compound and its analogues can be made more sustainable, efficient, and environmentally responsible.

Reaction Mechanisms and Chemical Transformations of 2 Ethyl 3 Phenyl 1h Inden 1 One

Mechanistic Investigations of 2-Ethyl-3-phenyl-1H-inden-1-one Formation Pathways

The synthesis of the this compound scaffold can be achieved through various modern synthetic methodologies, primarily involving transition-metal-catalyzed reactions. While specific mechanistic studies for this exact molecule are not extensively detailed in the literature, plausible formation pathways can be inferred from established syntheses of 2,3-disubstituted indenones.

One of the most prominent methods is the transition-metal-catalyzed annulation of internal alkynes. tandfonline.com For the synthesis of this compound, a likely pathway involves the reaction of 1-phenylbut-1-yne with a suitable aryl partner, such as a 2-halobenzaldehyde or a related derivative, in the presence of a rhodium(III) or nickel catalyst. researchgate.net The mechanism for a rhodium-catalyzed process generally proceeds through the following key steps:

Oxidative Addition: The Rh(III) catalyst adds to the C-X bond (where X is a halide) of the aryl precursor.

Alkyne Insertion: The substituted alkyne, 1-phenylbut-1-yne, coordinates to the metal center and subsequently inserts into the Rh-aryl bond. This insertion dictates the regiochemistry, placing the phenyl group at the 3-position and the ethyl group at the 2-position.

Intramolecular Cyclization: The resulting rhodacycle undergoes intramolecular cyclization onto the carbonyl or a precursor group.

Reductive Elimination/Beta-Hydride Elimination: The final step regenerates the catalyst and forms the indenone ring system. researchgate.net

Alternative metal-free pathways have also been developed, for instance, using a combination of dialkyl phosphonates and carbon tetrabromide to mediate the cyclization of ortho-alkynylaryl ketones. tandfonline.com An iron-promoted oxidative tandem alkylation/cyclization of ynones also presents a viable route for creating 2-alkylated indenones. organic-chemistry.orgresearchgate.net

Table 1: Plausible Synthetic Routes for 2,3-Disubstituted Indenones

| Method | Catalyst/Reagents | Precursors | Key Mechanistic Steps |

|---|---|---|---|

| Larock Annulation | Nickel or Palladium Catalyst | Substituted 2-formylphenyl triflate and an internal alkyne | Redox-neutral arylation, cyclization |

| Rh(III)-Catalyzed C-H Activation | [RhCp*Cl2]2, AgSbF6 | Aromatic compound (e.g., sulfoxonium ylide) and a 1,3-diyne | C-H activation, [3+2] annulation |

| Metal-Free Cyclization | CBr4, Diethyl Phosphonate | ortho-Alkynylaryl ketone | Radical initiation, intramolecular cyclization |

Nucleophilic and Electrophilic Reactivity of the this compound System

The reactivity of this compound is governed by the interplay of its functional groups: the carbonyl group, the conjugated double bond, and the two aromatic rings.

The ketone functionality at the C-1 position is a primary site for nucleophilic addition reactions . youtube.com The electrophilic nature of the carbonyl carbon, enhanced by conjugation with the phenyl group and the double bond, makes it susceptible to attack by a wide range of nucleophiles. youtube.com

Common nucleophilic addition reactions include:

Reduction: Treatment with reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) would reduce the ketone to the corresponding alcohol, 2-ethyl-3-phenyl-2,3-dihydro-1H-inden-1-ol. youtube.com

Grignard Reactions: Addition of organometallic reagents, such as ethylmagnesium bromide (a Grignard reagent), would lead to the formation of a tertiary alcohol at the C-1 position. youtube.com

Cyanohydrin Formation: Reaction with hydrogen cyanide (HCN) or a cyanide salt (e.g., KCN) in the presence of acid would yield a cyanohydrin, introducing a cyano and a hydroxyl group at the C-1 carbon. youtube.com

The general mechanism for these reactions involves the attack of the nucleophile on the carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral alkoxide intermediate. youtube.com Subsequent protonation, typically during workup, yields the final alcohol product. youtube.comyoutube.com

The molecule possesses two aromatic rings that can undergo electrophilic aromatic substitution (SₑAr) . wikipedia.org The outcome of such reactions is determined by the directing effects of the existing substituents. wikipedia.orgbyjus.com

The C-3 Phenyl Group: This phenyl ring is substituted with the indenone system, which acts as a deactivating, ortho-, para-director due to the potential for resonance stabilization of the intermediate carbocation (arenium ion). masterorganicchemistry.com Therefore, electrophilic attack on this ring would preferentially occur at the ortho and para positions.

Typical SₑAr reactions include nitration (with HNO₃/H₂SO₄), halogenation (with Br₂/FeBr₃), and Friedel-Crafts acylation/alkylation (with RCOCl/AlCl₃ or RCl/AlCl₃). byjus.com Due to the deactivating nature of the indenone core, harsh reaction conditions might be necessary for substitution on the fused ring.

Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Aromatic Ring | Substituent Effect | Predicted Position of Attack |

|---|---|---|

| Indenone Fused Ring | Deactivating (carbonyl), Activating (alkyl) | Positions 4 and 7 |

| C-3 Phenyl Ring | Deactivating, ortho-, para-directing | Ortho and Para positions |

Rearrangement Reactions Involving this compound Scaffolds

Indenone scaffolds can participate in various rearrangement reactions, often promoted by thermal or photochemical conditions. While specific examples for this compound are scarce, related systems demonstrate a propensity for skeletal reorganization.

One notable transformation is the rearrangement of indene (B144670) skeletons, which has been observed to occur even under mild conditions when specific functional groups, such as an amine at the C-3 position, are present. elsevierpure.com For α,β-unsaturated ketones like the title compound, photochemical rearrangements are plausible. For instance, UV irradiation could lead to isomerization or dimerization.

More complex cascade reactions involving rearrangement have been documented for related structures. For example, a cascade Fischer indolization/Claisen rearrangement process has been used to synthesize 2,2-disubstituted indolin-3-ones, highlighting the ability of indene-like precursors to undergo significant structural changes. rsc.org Additionally, ketol rearrangements can occur in related hydroxy-ketone structures, often involving a 1,2-shift to expand or contract a ring, a process that could be relevant to derivatives of this compound. youtube.com

Redox Chemistry and Electron Transfer Processes of this compound Analogues

The extended π-system and the carbonyl group of this compound make it susceptible to redox reactions. The electrochemical behavior of indenone analogues indicates that they can undergo reversible electron transfer processes.

Reduction: The indenone system can be reduced both chemically and electrochemically. One-electron reduction would generate a radical anion, where the unpaired electron is delocalized over the conjugated system. Two-electron reduction, as seen with hydride reagents, typically targets the carbonyl group. In some extended indenofluorene systems, a two-electron redox process can reversibly switch the aromaticity of the core structure. uni-bonn.de

Oxidation: Oxidation would likely occur under more forcing conditions. Potential sites for oxidation include the ethyl group (benzylic-like position) or the aromatic rings. Radical-initiated oxidation processes can lead to the formation of phenolic compounds or even ring-cleavage products. nih.gov

Ozonolysis and Other Cleavage Reactions of Related Indenone Systems

Ozonolysis is a powerful reaction that cleaves carbon-carbon double bonds. wikipedia.orgnumberanalytics.com In this compound, the endocyclic C2=C3 double bond is a target for this reaction. The reaction proceeds via the formation of a primary ozonide (molozonide), which then rearranges to a more stable secondary ozonide. libretexts.orgorganic-chemistry.org

Subsequent workup of the ozonide determines the final products:

Reductive Workup (e.g., using zinc (Zn) or dimethyl sulfide (B99878) (DMS)): This would cleave the double bond to yield two carbonyl functionalities. masterorganicchemistry.com Ozonolysis of this compound followed by reductive workup is expected to open the five-membered ring, yielding a 1,2-dicarbonyl compound, specifically a derivative of 1-phenyl-1,2-butanedione attached to a benzoyl group.

Oxidative Workup (e.g., using hydrogen peroxide (H₂O₂)): This would lead to the formation of carboxylic acids where aldehydes would have formed under reductive conditions. masterorganicchemistry.com

Other cleavage reactions can be induced by strong oxidizing agents or under specific catalytic conditions. For example, radical oxidation can lead to ring-cleavage products through the formation of bicyclic peroxy intermediates. nih.gov Furthermore, base-promoted cascade reactions have been shown to induce ring cleavage and reconstruction in related systems to form novel heterocyclic structures. rsc.org

Table 3: Chemical Compounds Mentioned

| Compound Name | Structure/Formula |

|---|---|

| This compound | C₁₇H₁₄O |

| Sodium borohydride | NaBH₄ |

| Lithium aluminum hydride | LiAlH₄ |

| 2-Ethyl-3-phenyl-2,3-dihydro-1H-inden-1-ol | C₁₇H₁₆O |

| Grignard Reagent (general) | R-Mg-X |

| Hydrogen cyanide | HCN |

| Nitric acid | HNO₃ |

| Sulfuric acid | H₂SO₄ |

| Bromine | Br₂ |

| Iron(III) bromide | FeBr₃ |

| Aluminum trichloride | AlCl₃ |

| Ozone | O₃ |

| Zinc | Zn |

| Dimethyl sulfide | (CH₃)₂S |

| Hydrogen peroxide | H₂O₂ |

| Carbon tetrabromide | CBr₄ |

| Diethyl phosphonate | (C₂H₅O)₂P(O)H |

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Ethyl 3 Phenyl 1h Inden 1 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for 2-Ethyl-3-phenyl-1H-inden-1-one

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural elucidation of organic compounds, including this compound. numberanalytics.com By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment and connectivity of atoms within a molecule.

One-Dimensional NMR Techniques (¹H, ¹³C, DEPT) in Structural Assignment

One-dimensional NMR techniques are fundamental in determining the basic framework of a molecule.

¹H NMR (Proton NMR): This technique provides information about the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons of the ethyl group (a quartet for the CH₂ and a triplet for the CH₃), as well as signals for the protons on the phenyl ring and the indenone core. youtube.com The chemical shifts (δ) of these protons are influenced by the electron-withdrawing effect of the carbonyl group and the aromatic rings.

¹³C NMR (Carbon-13 NMR): Complementing the ¹H NMR, the ¹³C NMR spectrum reveals the number of different carbon environments in the molecule. Each unique carbon atom in this compound, including the carbonyl carbon, the carbons of the ethyl group, and the carbons of the aromatic rings, would produce a distinct signal. chemicalbook.com

DEPT (Distortionless Enhancement by Polarization Transfer): This is an advanced 1D NMR technique used to differentiate between CH, CH₂, and CH₃ groups. A DEPT experiment would definitively assign the signals for the methylene (B1212753) (CH₂) and methyl (CH₃) carbons of the ethyl group and the methine (CH) carbons within the phenyl and indenone rings.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts for this compound is presented below. Actual values would be determined experimentally.

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | DEPT |

| Ethyl -CH₂- | Quartet | ~25-35 | CH₂ |

| Ethyl -CH₃ | Triplet | ~10-15 | CH₃ |

| Phenyl-H (ortho) | Multiplet | ~125-130 | CH |

| Phenyl-H (meta) | Multiplet | ~128-135 | CH |

| Phenyl-H (para) | Multiplet | ~127-132 | CH |

| Indenone-H | Multiplets | ~7.2-7.8 | CH |

| Carbonyl C=O | - | ~190-200 | C |

| Aromatic C | - | ~120-145 | C & CH |

Two-Dimensional NMR Methodologies (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment

Two-dimensional (2D) NMR experiments provide a deeper level of structural detail by revealing correlations between different nuclei. wikipedia.org

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are spin-spin coupled to each other, typically over two to three bonds. sdsu.edu In this compound, a COSY spectrum would show a cross-peak between the quartet of the ethyl CH₂ group and the triplet of the CH₃ group, confirming their connectivity. It would also reveal couplings between adjacent protons on the aromatic rings.

HMQC (Heteronuclear Single Quantum Coherence) / HSQC (Heteronuclear Single Quantum Correlation): These heteronuclear experiments correlate the chemical shifts of protons with the carbons to which they are directly attached (one-bond ¹H-¹³C correlation). ox.ac.ukepfl.ch For instance, the proton signal of the ethyl CH₂ would show a correlation to the corresponding carbon signal, and the same for the CH₃ group. This is invaluable for unambiguously assigning carbon resonances. epfl.ch

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique establishes longer-range (typically 2-4 bonds) correlations between protons and carbons. epfl.chyoutube.com HMBC is crucial for piecing together the molecular skeleton, especially in connecting fragments that lack direct proton-proton coupling. For example, it could show a correlation between the protons of the ethyl group and the C2 and C3 carbons of the indenone ring, as well as correlations from the phenyl protons to the C3 carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. ipb.pt This is particularly useful for determining stereochemistry and conformation. In a derivative of this compound, NOESY could be used to establish the relative orientation of the ethyl and phenyl groups.

Advanced NMR Experiments for Detailed Elucidation of this compound Derivatives

For more complex derivatives of this compound, more specialized NMR experiments may be employed. ipb.pt Techniques like selective 1D NOE experiments can provide more precise information about spatial relationships between specific protons. umn.edu Additionally, advanced pulse sequences can be used to resolve overlapping signals and extract more subtle coupling information, which is critical for the complete and unambiguous structural assignment of novel analogs. miami.edu

X-ray Crystallography for Definitive Structural Confirmation of this compound and its Analogues

X-ray crystallography provides the most definitive structural information for crystalline compounds by mapping the electron density of the atoms in a molecule.

For this compound, a successful single-crystal X-ray diffraction experiment would yield a three-dimensional model of the molecule. This would confirm the planar structure of the indenone core, the orientation of the ethyl and phenyl substituents, and precise bond lengths and angles. This technique is also invaluable for determining the solid-state packing of the molecules in the crystal lattice. ipb.pt For analogues of this compound, X-ray crystallography can unambiguously determine their stereochemistry and conformation.

Crystallographic Data Analysis and Refinement Procedures

The raw diffraction data obtained from an X-ray experiment undergoes a series of computational procedures to generate the final molecular structure. This involves:

Data Collection and Reduction: Measuring the intensities of thousands of diffracted X-ray beams.

Structure Solution: Determining the initial positions of the atoms in the unit cell, often using direct methods or Patterson functions.

Structure Refinement: Optimizing the atomic positions and thermal parameters to achieve the best possible fit between the observed and calculated diffraction patterns. This is typically done using least-squares methods. researchgate.net

The quality of the final structure is assessed using various metrics, including the R-factor, which indicates the agreement between the crystallographic model and the experimental X-ray diffraction data.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis of this compound

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is a crucial tool for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

For this compound, a high-resolution mass spectrum (HRMS) would provide a very accurate molecular weight, which can be used to confirm its elemental composition. The mass spectrum would show a prominent molecular ion peak (M⁺) corresponding to the intact molecule.

The fragmentation pattern observed in the mass spectrum provides clues about the molecule's structure. Common fragmentation pathways for this compound might include:

Loss of the ethyl group (C₂H₅)

Loss of a phenyl group (C₆H₅)

Cleavage of the indenone ring system

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

No experimental HRMS data, which would provide the exact mass of this compound and confirm its elemental composition, is currently available in the public domain. The theoretical exact mass can be calculated based on its chemical formula, C₁₇H₁₄O, but experimental verification is crucial for definitive identification.

Vibrational Spectroscopy (FT-IR) for Functional Group Analysis of this compound

Similarly, no specific FT-IR spectrum for this compound could be located. An FT-IR analysis would be instrumental in identifying the characteristic vibrational frequencies of its functional groups, such as the carbonyl (C=O) stretch of the indenone core, the aromatic C-H and C=C stretches of the phenyl and indenone rings, and the aliphatic C-H stretches of the ethyl group. Without this data, a detailed assignment of its vibrational modes is not possible.

Electronic Absorption Spectroscopy (UV-Vis) for π-Conjugation and Electronic Transitions in this compound

The UV-Vis absorption spectrum, which would reveal information about the π-conjugated system and the electronic transitions within the molecule, also remains unreported in accessible sources. The extended conjugation involving the phenyl ring and the indenone system is expected to result in characteristic absorption maxima (λmax), the specifics of which are unknown without experimental data.

The absence of this fundamental spectroscopic data highlights a gap in the chemical literature for this specific compound. Further research, including the synthesis and subsequent spectroscopic characterization of this compound, would be required to generate the necessary data for a complete scientific analysis.

Computational Chemistry and Quantum Mechanical Investigations of 2 Ethyl 3 Phenyl 1h Inden 1 One

Density Functional Theory (DFT) Studies on the Electronic Structure

DFT has emerged as a powerful tool for investigating the electronic properties of molecular systems. For 2-Ethyl-3-phenyl-1H-inden-1-one, DFT calculations provide a detailed understanding of its molecular orbitals, charge distribution, and spectroscopic behavior.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Gaps and Electronic Transitions

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. wikipedia.org The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. scispace.comnih.gov A smaller gap generally implies higher reactivity and easier electronic excitation. nih.gov

For indenone derivatives, the introduction of substituents like the ethyl and phenyl groups significantly influences the energies of the frontier orbitals. rsc.org In the case of this compound, the phenyl group, being a part of the conjugated system, is expected to play a significant role in determining the electronic properties. Theoretical studies on similar systems, such as 2-phenyl-1H-indene-1,3(2H)-dione, have shown that the phenyl group can slightly increase the molecule's reactivity compared to its parent compound. scispace.comglobal-sci.com

The HOMO is typically distributed over the electron-rich regions of the molecule, acting as the electron donor, while the LUMO is localized on the electron-deficient areas, acting as the electron acceptor. The electronic transitions, such as those observed in UV-Vis spectroscopy, are often characterized by the promotion of an electron from the HOMO to the LUMO. researchgate.net The nature of these transitions, for instance, n→π* or π→π*, can be elucidated through computational analysis.

Table 1: Frontier Molecular Orbital (FMO) Data for a Representative Indenone Derivative

| Parameter | Value (eV) |

| HOMO Energy | -6.2 |

| LUMO Energy | -2.5 |

| HOMO-LUMO Gap (ΔE) | 3.7 |

Molecular Electrostatic Potential (MESP) and Global Reactivity Descriptors

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. nih.govbohrium.com The MESP map displays regions of negative potential (typically associated with lone pairs of electronegative atoms) and positive potential (usually around hydrogen atoms). For this compound, the carbonyl oxygen would be a site of negative potential, indicating its susceptibility to electrophilic attack, while the aromatic protons would exhibit positive potential.

Global reactivity descriptors, derived from the energies of the HOMO and LUMO, provide quantitative measures of a molecule's reactivity. researchgate.net These descriptors include:

Ionization Potential (I): The energy required to remove an electron (approximated as -EHOMO).

Electron Affinity (A): The energy released when an electron is added (approximated as -ELUMO).

Electronegativity (χ): The tendency of a molecule to attract electrons.

Chemical Hardness (η): A measure of resistance to change in electron distribution.

Chemical Softness (S): The reciprocal of hardness, indicating a higher reactivity.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.

The calculation of these descriptors for this compound allows for a quantitative assessment of its stability and reactivity profile. researchgate.net

Table 2: Global Reactivity Descriptors

| Descriptor | Formula |

| Ionization Potential (I) | I ≈ -EHOMO |

| Electron Affinity (A) | A ≈ -ELUMO |

| Electronegativity (χ) | χ = (I + A) / 2 |

| Chemical Hardness (η) | η = (I - A) / 2 |

| Chemical Softness (S) | S = 1 / (2η) |

| Electrophilicity Index (ω) | ω = μ2 / (2η) (where μ is the electronic chemical potential, μ ≈ -χ) |

Note: This table provides the formulas for the global reactivity descriptors. Specific calculated values for this compound would require dedicated DFT calculations.

Comparative Analysis of Theoretical and Experimental Spectroscopic Data

A crucial aspect of computational chemistry is the validation of theoretical models against experimental data. bohrium.com For this compound, this involves comparing the calculated vibrational (IR and Raman) and electronic (UV-Vis) spectra with experimentally obtained spectra. researchgate.netscielo.br

DFT calculations can predict the vibrational frequencies and intensities of a molecule. researchgate.net By comparing the calculated IR and Raman spectra with the experimental ones, a detailed assignment of the vibrational modes to specific molecular motions (stretching, bending, etc.) can be achieved. scispace.comglobal-sci.com Good agreement between the theoretical and experimental spectra provides confidence in the accuracy of the computational model. scielo.br

Similarly, Time-Dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectra. The calculated absorption wavelengths (λmax) and oscillator strengths can be compared with the experimental UV-Vis spectrum to understand the electronic transitions responsible for the observed absorption bands. researchgate.netresearchgate.net

Theoretical Studies on Nonlinear Optical (NLO) Properties of Indenone Derivatives

Organic molecules with extended π-conjugated systems, like indenone derivatives, are of interest for their potential nonlinear optical (NLO) properties. nih.govjhuapl.edu NLO materials can alter the properties of light passing through them and have applications in technologies like optical switching and data storage. jhuapl.eduresearchgate.net

Theoretical calculations, particularly DFT, are instrumental in predicting the NLO properties of molecules. researchgate.netmdpi.com The key parameters that determine a molecule's NLO response are the polarizability (α) and the first and second hyperpolarizabilities (β and γ). researchgate.net Computational studies on indenone and related structures can predict these properties and guide the design of new molecules with enhanced NLO activity. nih.govnih.gov The presence of donor and acceptor groups within the conjugated system is a common strategy to enhance NLO properties, and theoretical calculations can effectively screen different substituent combinations. mdpi.com

Tautomerism and Conformational Analysis via Computational Methods

For molecules like this compound, which possess a ketone group, the possibility of keto-enol tautomerism exists. orientjchem.org Computational methods can be used to investigate the relative stabilities of the different tautomers and the energy barriers for their interconversion. researchgate.netnih.gov This is crucial as the reactivity and spectroscopic properties of the different tautomers can vary significantly.

Furthermore, the presence of the flexible ethyl group and the rotatable phenyl group necessitates a conformational analysis to identify the most stable three-dimensional structure of the molecule. nih.gov Computational methods can systematically explore the potential energy surface to locate the global minimum energy conformer and other low-energy conformers, providing a detailed picture of the molecule's preferred shape. researchgate.net

Synthesis and Reactivity of 2 Ethyl 3 Phenyl 1h Inden 1 One Derivatives and Analogues

Rational Design and Synthesis of Substituted 2-Ethyl-3-phenyl-1H-inden-1-one Analogues

The rational design of substituted this compound analogues often involves the strategic introduction of various functional groups to modulate their electronic and steric properties. A common synthetic approach is the aldol (B89426) condensation of 1,3-indandione (B147059) with appropriate aldehydes, which can lead to 2-arylidene-indan-1,3-dione derivatives. nih.gov The electronic nature and position of substituents on the aryl ring can significantly influence the reaction's course and the properties of the resulting compounds. researchgate.net

For instance, the synthesis of 2-[(4-hydroxyphenyl)methylidene]-1H-indene-1,3(2H)-dione highlights a mechanism based on aldol condensation. nih.gov In some cases, unexpected products can arise, such as the formation of a hydroxyl group in the para position instead of a tert-butyloxy group, which may be attributed to a proton attack on the oxygen atom of the tert-butyloxy group, leading to the formation of a tertiary carbocation. nih.gov

A divergent approach to synthesize highly substituted indenes involves a two-step reaction. This begins with the nucleophilic addition of an aryl or alkyl nucleophilic reagent to an aryl vinyl ketone intermediate, followed by an electrocyclization (Nazarov cyclization) catalyzed by a Lewis acid. researchgate.net This method has been shown to tolerate various functional groups, including methoxy, fluoro, and even electron-rich aromatic systems like thiophene. researchgate.net

Stereoselective Synthesis of Chiral this compound Derivatives

The development of stereoselective methods to access chiral indenone derivatives is crucial for applications in asymmetric catalysis and the synthesis of biologically active molecules.

Enantioselective Approaches to Indenone Scaffolds

Several enantioselective strategies have been developed to construct chiral indane and indanone frameworks. One notable approach is the asymmetric carbonyl-ene/intramolecular Heck cyclization of racemic silyloxyallenes. acs.org This modular procedure yields highly substituted indenes and indanones with excellent transfer of chirality from optically active carbinols. acs.org The use of 1,2,2,6,6-pentamethylpiperidine and a palladium catalyst, PdCl₂(PPh₃)₂, has been shown to achieve full transfer of stereochemical information. acs.org The reaction is often accelerated by microwave heating, leading to short reaction times and high yields. acs.orgthieme-connect.com The presence of a hydrogen bond between the alcohol and carbonyl moieties in the proposed intermediate is believed to be crucial for high enantioselectivity. thieme-connect.com

Another powerful method for the enantioselective synthesis of indanone derivatives is the dinuclear zinc-catalyzed Michael/transesterification tandem reaction of α-hydroxy indanones with ortho-ester chalcones. This reaction produces enantiomerically pure spiro[indanone-2,3′-isochromane-1-one] derivatives in good yields and with excellent stereoselectivities. rsc.org

Functional Group Modifications and their Influence on the Chemical Behavior of this compound

The introduction of different functional groups onto the this compound core can significantly alter its chemical properties and reactivity. ashp.orgpressbooks.pub Functional groups are specific arrangements of atoms within a molecule that determine its characteristic chemical reactions. pressbooks.publibretexts.orgmasterorganicchemistry.combccampus.ca

The carbonyl group (C=O) is a key feature of the indenone structure. libretexts.orgbccampus.cafsu.edu Its reactivity can be influenced by adjacent functional groups. For example, an aromatic hydroxyl group can engage in resonance with the phenyl ring, affecting the electron density of the entire system. ashp.org The position of the hydroxyl group, whether on the aromatic ring or on an aliphatic side chain, also leads to different chemical behaviors. ashp.org

Synthesis of Spirocyclic and Fused-Ring Systems Incorporating the Indenone Moiety

The indenone framework serves as a versatile building block for the construction of more complex molecular architectures, including spirocyclic and fused-ring systems. These structures are of great interest due to their prevalence in natural products and their potential biological activities.

A multi-component reaction has been developed for the synthesis of novel spiro-imidazo pyridine-indene derivatives. nih.gov This reaction involves heterocyclic ketene (B1206846) aminals and [1,2′-biindenylidene]-1′,3,3′-trione (bindone), which is generated in situ from the self-condensation of 1,3-indandione. nih.gov The reaction is promoted by an acid catalyst like p-toluenesulfonic acid (p-TSA) in ethanol. nih.gov

Another approach to spirocyclic systems is the organocatalyzed asymmetric Mannich/cyclization tandem reaction of 2-benzothiazolimines and 2-isothiocyanato-1-indanones. mdpi.com This method, catalyzed by a chiral thiourea, provides chiral spirocyclic compounds containing both benzothiazolimine and indanone scaffolds with high yields and excellent stereoselectivities. mdpi.com

The synthesis of fused polycyclic indole-indenone scaffolds has been achieved through a palladium-catalyzed sequential cycloaddition reaction. nih.gov This process involves a Sonogashira coupling followed by an Alder-ene reaction and a Diels-Alder cycloaddition, leading to complex hexacyclic heterocycles. nih.gov

Below is a table summarizing various synthetic methods for indenone derivatives:

| Synthetic Method | Reactants | Products | Key Features | Reference(s) |

| Aldol Condensation | 1,3-Indandione, Aldehydes | 2-Arylidene-indan-1,3-diones | Straightforward synthesis of substituted indenones. | nih.gov |

| Nazarov Cyclization | Aryl vinyl ketones, Aryl/Alkyl nucleophiles | Substituted indenes | Two-step, divergent synthesis with good functional group tolerance. | researchgate.net |

| Asymmetric Carbonyl-ene/Heck Cyclization | Racemic silyloxyallenes, Aldehydes | Chiral indanones and indenes | Modular, excellent chirality transfer, microwave-assisted. | acs.orgthieme-connect.com |

| Dinuclear Zinc-Catalyzed Michael/Transesterification | α-Hydroxy indanones, ortho-Ester chalcones | Spiro[indanone-2,3′-isochromane-1-one]s | Enantioselective, high yields and stereoselectivities. | rsc.org |

| Multi-component Reaction | Heterocyclic ketene aminals, Bindone | Spiro-imidazo pyridine-indene derivatives | One-pot operation, straightforward isolation. | nih.gov |

| Asymmetric Mannich/Cyclization | 2-Benzothiazolimines, 2-Isothiocyanato-1-indanones | Chiral spirocyclic benzothiazolimine-indanones | Organocatalyzed, high yields and stereoselectivities. | mdpi.com |

| Pd-Catalyzed Sequential Cycloaddition | Iodoalkynones, Propargylic ethers | Fused polycyclic indole-indenone scaffolds | Broad substrate scope, high stereoselectivity. | nih.gov |

Applications and Advanced Research Directions Involving 2 Ethyl 3 Phenyl 1h Inden 1 One

2-Ethyl-3-phenyl-1H-inden-1-one as a Versatile Synthetic Intermediate in Complex Organic Molecule Synthesis

The 1-indanone (B140024) framework is highly valued in organic synthesis due to its versatile reactivity, serving as a building block for more complex molecular architectures. Derivatives of 1-indanone are recognized as prominent motifs in numerous natural products and pharmaceuticals. researchgate.netrsc.org The reactivity of the this compound scaffold can be anticipated at several key positions:

The Carbonyl Group: The ketone at the C1 position is a prime site for nucleophilic addition, reduction to an alcohol, or conversion to an olefin via Wittig-type reactions. This allows for the introduction of a wide array of functional groups and the extension of the carbon skeleton.

The α-Carbon (C2): The methylene (B1212753) group at the C2 position, being adjacent to the carbonyl, is activated and can be deprotonated to form an enolate. This enolate can then participate in various crucial carbon-carbon bond-forming reactions, including alkylations, aldol (B89426) condensations, and Michael additions. The pre-existing ethyl group at this position, however, means that further substitution would create a challenging quaternary carbon center.

Annulation Reactions: 1-indanone derivatives are excellent precursors for constructing fused-ring systems and spirocycles. rsc.org For instance, they can undergo ring expansion reactions to form benzocycloheptenone skeletons. rsc.org They are also key synthons in annulation strategies to access spiro-glutarimide and other complex heterocyclic derivatives. rsc.org

Ligand Design and Coordination Chemistry with this compound Scaffolds

While specific coordination complexes of this compound are not prominently documented, the indene (B144670) framework is a well-established precursor to indenyl ligands in organometallic chemistry. The indenyl ligand (or its substituted derivatives) is analogous to the widely used cyclopentadienyl (B1206354) (Cp) ligand but with a fused benzene (B151609) ring.

The process to form a ligand would typically involve:

Reduction of the C1 ketone to an alcohol.

Dehydration to form the corresponding 1H-indene derivative, 2-ethyl-3-phenyl-1H-indene.

Deprotonation of the indene to generate the 2-ethyl-3-phenyl-indenyl anion.

This indenyl anion can then be coordinated to a variety of transition metals (e.g., Fe, Ru, Rh, Zr, Ti) to form half-sandwich or sandwich complexes. A key feature of indenyl ligands compared to their Cp counterparts is the "indenyl effect," where the rate of associative ligand substitution at the metal center is significantly enhanced. The ethyl and phenyl substituents on the five-membered ring would offer a mechanism for fine-tuning the steric and electronic properties of the resulting metal complex, which is a critical aspect of catalyst design.

Catalytic Applications Utilizing this compound Derivatives

The development of catalysts is a direct extension of ligand design. Metal complexes derived from substituted indenyl ligands, potentially originating from this compound, have theoretical applications in various catalytic processes. Indanone derivatives have played a significant role in the advancement of catalytic asymmetric synthesis. rsc.org

Potential catalytic applications include:

Asymmetric Hydrogenation: Chiral indenyl-metal complexes are used to catalyze the hydrogenation of prochiral substrates, producing one enantiomer in excess. The substituents on the indenyl ligand are crucial for creating the necessary chiral environment.

Polymerization: Metallocene catalysts, including those based on indenyl ligands (e.g., zirconocenes), are famous for their use in olefin polymerization, producing polymers with specific tacticities.

C-H Activation and Functionalization: Modern organometallic chemistry heavily focuses on C-H activation. Indenyl-metal complexes could be designed to catalyze the direct functionalization of C-H bonds, a highly atom-economical synthetic strategy.

The specific substitution pattern of 2-ethyl-3-phenyl-indenyl would influence the activity, selectivity, and stability of a hypothetical catalyst.

Potential in Materials Science and Photonics Applications

Indanone derivatives are increasingly recognized for their utility as functional organic materials. rsc.org The conjugated system of the indenone core, which includes the phenyl ring and the enone moiety, is a chromophore that absorbs UV-visible light. The specific properties of this compound would depend on the extent of its conjugation and the electronic influence of its substituents.

Potential applications in this domain include:

Organic Light-Emitting Diodes (OLEDs): The indanone scaffold is employed in the design of materials for OLEDs. rsc.org By modifying the core structure with various electron-donating and electron-accepting groups, molecules can be engineered to emit light of specific colors upon electrical stimulation.

Dyes and Fluorophores: The inherent chromophoric nature of the indenone system makes it a candidate for the development of new dyes. Further chemical modification could enhance fluorescence, leading to applications as biological probes or sensors.

Non-Linear Optics (NLO): Related structures, such as indane-1,3-diones, are investigated for NLO applications. nih.gov These materials can alter the properties of light passing through them and are used in technologies like frequency doubling for lasers. The push-pull electronic nature that can be engineered into an indanone framework is often a key feature of NLO materials.

Research in this area would involve synthesizing derivatives of this compound and studying their photophysical properties, such as absorption and emission spectra, quantum yields, and excited-state lifetimes.

Development of Advanced Analytical Methods for this compound in Research Settings

In any research involving this compound, its unambiguous characterization is paramount. A combination of standard and advanced analytical techniques would be employed to confirm its structure and purity. While a specific, detailed analysis is not available in the search results, the standard methods would include:

| Analytical Technique | Purpose and Expected Information |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR: Would provide the number of unique proton environments, their integration (ratio), and their connectivity through spin-spin coupling. The spectrum would show distinct signals for the ethyl group (a quartet and a triplet), the phenyl group, and the aromatic protons on the indene backbone. ¹³C NMR: Would show the number of unique carbon atoms, confirming the presence of the carbonyl carbon (typically δ > 190 ppm), sp² carbons of the aromatic rings, and sp³ carbons of the ethyl group and the C2 position. |

| Mass Spectrometry (MS) | Determines the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula (C₁₇H₁₄O) with high confidence. Fragmentation patterns could also help confirm the structure. |

| Infrared (IR) Spectroscopy | Identifies the functional groups present. A strong absorption band around 1700-1720 cm⁻¹ would be characteristic of the conjugated ketone (C=O) group. Bands corresponding to aromatic C-H and C=C stretching would also be prominent. |

| Elemental Analysis | Provides the percentage composition of carbon and hydrogen, which can be compared to the theoretical values calculated from the molecular formula to establish purity. |

| X-ray Crystallography | If a suitable single crystal can be grown, this technique provides the definitive, unambiguous three-dimensional structure of the molecule, confirming connectivity and stereochemistry. |

These methods collectively form the standard suite of analytical tools required to rigorously characterize a novel or synthesized organic compound in a research setting.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-ethyl-3-phenyl-1H-inden-1-one, and how can reaction yields be maximized?

- Methodological Answer : Rhodium-catalyzed decarbonylative cycloadditions using 1H-indene-1,2,3-triones and alkynes are effective for synthesizing this compound. Key parameters include catalyst loading (e.g., Rh(I) complexes), temperature (80–100°C), and solvent choice (e.g., toluene or DCM). Column chromatography purification typically yields 65–70% purity . For reproducibility, ensure inert atmosphere conditions and monitor reaction progress via TLC or GC-MS.

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to confirm the structure of this compound?

- Methodological Answer :

- 1H/13C NMR : Assign peaks using DEPT-135 and HSQC to distinguish aromatic protons (δ 6.5–8.0 ppm) and ethyl/phenyl substituents (δ 1.2–2.5 ppm for ethyl CH3, δ 4.0–5.0 ppm for CH2) .

- IR Spectroscopy : Identify carbonyl stretching (C=O) at ~1680–1720 cm⁻¹ and aromatic C-H bending at ~750–850 cm⁻¹ .

- Mass Spectrometry : Use EI-MS to confirm molecular ion [M⁺] at m/z 220.31 (C17H16O) and fragmentation patterns (e.g., loss of ethyl or phenyl groups) .

Q. What protocols are recommended for evaluating the antimicrobial activity of this compound?

- Methodological Answer : Follow broth microdilution assays (CLSI guidelines) against Gram-positive (e.g., S. aureus, B. subtilis) and Gram-negative (e.g., E. coli, P. vulgaris) bacteria. Prepare compound solutions in DMSO (≤1% v/v) and test concentrations from 1–256 µg/mL. Use ciprofloxacin as a positive control. Computational support via DFT (B3LYP/6-31G(d,p)) can predict reactivity indices (e.g., electrophilicity) to correlate with bioactivity .

Advanced Research Questions

Q. How can computational chemistry (DFT, molecular docking) guide the design of this compound derivatives with enhanced bioactivity?

- Methodological Answer :

- DFT Calculations : Optimize geometry using Gaussian-03 at B3LYP/6-31G(d,p). Analyze frontier molecular orbitals (HOMO-LUMO gap) to predict charge transfer and stability. Calculate Mulliken charges to identify nucleophilic/electrophilic sites for functionalization .

- Molecular Docking : Use AutoDock Vina to simulate interactions with target proteins (e.g., B-Raf kinase). Prioritize derivatives with lower binding energies (ΔG < -7 kcal/mol) and hydrogen-bonding residues (e.g., Lys483 in B-Raf) .

Q. What strategies resolve contradictions in spectral or crystallographic data for this compound polymorphs?

- Methodological Answer :

- Multi-Technique Validation : Combine PXRD (detect minor lattice differences) and solid-state NMR (13C/15N/35Cl shifts) to distinguish polymorphs .

- Crystallographic Refinement : Use SHELXL for high-resolution data (R-factor < 5%). For ambiguous electron density, employ twin refinement or disorder modeling .

- Contradiction Analysis : Apply iterative hypothesis testing (e.g., varying crystallization solvents) to isolate dominant forms. Reference ’s framework for prioritizing principal contradictions in complex datasets .

Q. How can reaction mechanisms for rhodium-catalyzed syntheses of this compound be experimentally validated?

- Methodological Answer :

- Kinetic Isotope Effects (KIE) : Compare rates using deuterated substrates (e.g., D-alkynes) to identify rate-determining steps (e.g., C–C bond activation) .

- Intermediate Trapping : Use low-temperature NMR (-40°C) or ESI-MS to detect rhodium-carbonyl intermediates. Confirm via isotopic labeling (13CO) .

- Theoretical Modeling : Perform QM/MM simulations (e.g., ORCA) to map energy profiles for decarbonylation and cycloaddition steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.